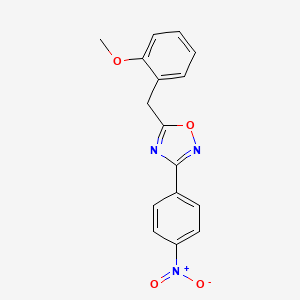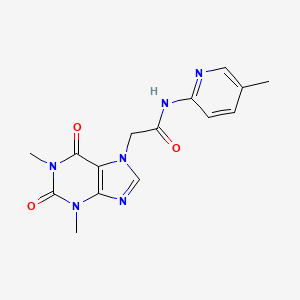
5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound used in scientific research for its unique properties. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and material science.
作用机制
The mechanism of action of 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of various microorganisms by disrupting their cell membrane.
In agricultural research, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole acts as a potent insecticide and fungicide by interfering with the nervous system and cellular respiration of pests and pathogens.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are dependent on its concentration and application. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
In agricultural research, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole disrupts the nervous system and cellular respiration of pests and pathogens, leading to their death.
实验室实验的优点和局限性
The advantages of using 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its high yield and purity, as well as its potent biological activities. It is also relatively easy to synthesize and purify, making it a cost-effective option for research.
The limitations of using 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potential toxicity and limited solubility in water. It may also exhibit different biological activities depending on the cell line or organism being studied, which may complicate data interpretation.
未来方向
There are several future directions for research on 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its potency and selectivity for specific cancer types. It may also be investigated as a potential drug candidate for the treatment of other diseases, such as neurodegenerative disorders.
In agricultural research, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole may be further developed as a pesticide with improved efficacy and safety profiles. It may also be investigated for its potential applications in other areas of agriculture, such as plant growth regulation.
In material science, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole may be further studied for its luminescence properties and potential applications in OLEDs. It may also be investigated for its potential use as a sensor for detecting other analytes besides metal ions.
Conclusion
In conclusion, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a versatile chemical compound with potential applications in various fields, including medicine, agriculture, and material science. Its unique properties and potent biological activities make it a promising candidate for further research and development.
合成方法
The synthesis of 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxybenzaldehyde and 4-nitrophenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a catalytic amount of piperidine. The product is obtained in high yield and purity after purification by column chromatography.
科学研究应用
5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In agricultural research, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to possess insecticidal and fungicidal properties. It has been used as a pesticide to control various pests and diseases in crops.
In material science, 5-(2-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. It has also been investigated for its potential applications in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.
属性
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-5-3-2-4-12(14)10-15-17-16(18-23-15)11-6-8-13(9-7-11)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNCUXVODGWWED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopentyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5870648.png)


![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5870689.png)


![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)

![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)